molecular formula C22H26FNO3 B4301082 4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide

4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide

Cat. No. B4301082
M. Wt: 371.4 g/mol
InChI Key: XAJYPHLAKZMLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, FIDD.

Mechanism of Action

The mechanism of action of FIDD is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
FIDD has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, FIDD has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using FIDD in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unaffected. This makes it a potentially safer and more effective treatment option than traditional chemotherapy drugs. However, there are also limitations to the use of FIDD in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.

Future Directions

There are a number of future directions for research on FIDD. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of FIDD's potential use in combination with other cancer treatments, such as radiation therapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanism of action of FIDD and its effects on different types of cancer cells.

Scientific Research Applications

FIDD has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have cytotoxic effects on cancer cells, making it a potential candidate for use in cancer therapy. FIDD has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

N-[3-(5,5-dimethyl-4-propan-2-yl-1,3-dioxan-2-yl)phenyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FNO3/c1-14(2)19-22(3,4)13-26-21(27-19)16-6-5-7-18(12-16)24-20(25)15-8-10-17(23)11-9-15/h5-12,14,19,21H,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJYPHLAKZMLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(COC(O1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide
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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide
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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide
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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide
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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide
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4-fluoro-N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.